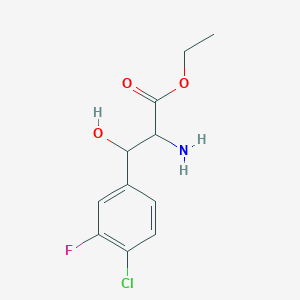

Ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate

Description

Properties

IUPAC Name |

ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClFNO3/c1-2-17-11(16)9(14)10(15)6-3-4-7(12)8(13)5-6/h3-5,9-10,15H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXIZWFYORNKLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1=CC(=C(C=C1)Cl)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate, a compound with the CAS number 1498207-35-4, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

The compound is characterized by the following chemical properties:

| Property | Details |

|---|---|

| Chemical Formula | C₁₁H₁₃ClFNO₃ |

| Molecular Weight | 261.68 g/mol |

| IUPAC Name | This compound |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

This compound exhibits various biological activities that are primarily linked to its structural features. The presence of the chloro and fluorine substituents on the phenyl ring enhances its interaction with biological targets, potentially increasing its potency and selectivity.

Pharmacological Effects

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in breast cancer (MCF-7) and hepatic cancer (HepG2) cell lines.

- VEGFR-2 Inhibition : Research suggests that derivatives of similar structures can inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy. Molecular docking studies have indicated favorable binding interactions between such compounds and VEGFR-2, which may lead to antiangiogenic effects .

Research Findings

A summary of notable research findings related to the biological activity of this compound includes:

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against cancer cells while sparing normal cells. The IC50 values observed were approximately:

- MCF-7 (Breast Cancer) : 26.10 μM

- HepG2 (Liver Cancer) : 21.00 μM

These findings suggest a potential for development as an anticancer agent with further modifications to enhance efficacy.

Case Study 2: VEGFR-2 Inhibition

Molecular docking studies have shown that compounds structurally similar to this compound can effectively bind to the active site of VEGFR-2, indicating a mechanism for inhibiting angiogenesis in tumors .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Analgesic Activity

One of the primary applications of this compound is in the development of analgesics. Research indicates that derivatives of related compounds exhibit significant analgesic activity, which positions ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate as a potential candidate for pain management therapies. The mechanisms of action may involve modulation of pain pathways, making it relevant for treating chronic pain conditions .

Pharmaceutical Compositions

this compound can be formulated into pharmaceutical compositions aimed at alleviating pain. These compositions may include other active ingredients to enhance efficacy or target specific pain pathways more effectively .

Case Study: Analgesic Development

A notable study investigated the analgesic properties of compounds structurally related to this compound. In vivo testing demonstrated that these compounds could significantly reduce pain responses in animal models, suggesting a promising avenue for further research in human applications .

Research Insights

Research has shown that modifications to the core structure can enhance pharmacological efficacy. For instance, substituting different halogens or functional groups on the phenyl ring has been linked to improved binding affinity to target receptors involved in pain perception .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison:

Substituent Effects on the Phenyl Ring

Key Observations :

- Halogen Effects: The 4-Cl/3-F combination in the target compound enhances steric and electronic effects compared to mono-halogenated analogs (e.g., 4-Cl or 4-F). This may influence receptor binding in pharmaceutical contexts.

Stereochemical Considerations

highlights the use of Mosher’s ester derivatization to assign absolute configurations (e.g., S or R) to β-hydroxy esters like ethyl 3-(4-nitrophenyl)-3-hydroxypropanoate . While the target compound’s stereochemistry is unspecified, its chiral centers (C2 and C3) likely dictate enantioselective properties. For instance:

Preparation Methods

Synthesis of Ethyl 4-chloro-3-oxobutanoate (Precursor)

A crucial intermediate, ethyl 4-chloro-3-oxobutanoate, is prepared as follows:

- Ethyl 4-chloroacetoacetate (0.7 mol) is dissolved in anhydrous tetrahydrofuran (THF) and added dropwise over 3 hours while maintaining the temperature between 10 °C and 40 °C, preferably around 20 °C.

- The reaction mixture is stirred overnight at room temperature.

- Ethanol is added dropwise, and the mixture is poured into ice to adjust pH to 6 with hydrochloric acid.

- The organic phase is separated, dried over magnesium sulfate, and THF is evaporated.

- The product is purified by silica gel filtration and vacuum distillation, yielding a light yellow oil with 71.4% yield and boiling point 112-114 °C at 0.2 mm Hg.

| Parameter | Details |

|---|---|

| Starting material | Ethyl 4-chloroacetoacetate |

| Solvent | Anhydrous tetrahydrofuran (THF) |

| Temperature | 10-40 °C (preferably 20 °C) |

| Reaction time | Overnight |

| Purification | Silica gel filtration, vacuum distillation |

| Yield | 71.4% |

| Physical state | Light yellow oil |

Formation of Ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate

Amino and Hydroxy Group Introduction via α-Chloro-β-keto Ester Intermediate

- Starting from methyl or ethyl 2-chloro-3-oxo-3-(4-fluorophenyl)propanoate, prepared by halogenation and esterification reactions, the α-chloro β-keto ester is subjected to nucleophilic substitution and hydroxylation.

- The reaction involves controlled addition of reagents at low temperatures (e.g., 4 °C to room temperature) with stirring for extended periods (up to 6 hours).

- Post-reaction, the mixture is extracted with ethyl acetate, dried, and purified by column chromatography to isolate the hydroxy amino ester.

- Diastereoselectivity is monitored by ^1H NMR, and yields can reach up to 95% for the hydroxy ester intermediate.

Example Reaction Conditions

| Step | Conditions | Outcome |

|---|---|---|

| Reagent addition | Dropwise over 2 h at low temp | Controlled substitution |

| Stirring | 6 h at room temperature | Completion of reaction |

| Extraction | Ethyl acetate, drying over Na2SO4 | Isolation of organic layer |

| Purification | Silica gel chromatography | Pure hydroxy amino ester |

| Yield | Up to 95% | High purity product |

Crystallization and Purification Techniques

- The crude product is often purified by crystallization from suitable solvents such as isobutyl acetate and nitromethane heated at 60 °C for 1 hour.

- The reaction mixture is cooled to precipitate the solid, which is filtered and washed.

- Additional purification may include spray drying, freeze drying, or anti-solvent addition followed by filtration.

- pH adjustments using aqueous sodium carbonate or hydrochloric acid solutions help in isolating the desired salt forms.

- Final drying is performed under vacuum or by lyophilization to obtain the pure compound in crystalline form.

Research Findings and Analytical Data

- Optical purity and stereochemistry are confirmed by chiral HPLC and polarimetry.

- ^1H NMR and ^13C NMR spectra provide detailed structural confirmation.

- High-resolution mass spectrometry (HRMS) supports molecular weight and formula verification.

- Single-crystal X-ray diffraction has been used to assign stereochemistry definitively in related compounds.

Summary Table of Preparation Steps

| Step No. | Process Stage | Key Conditions/Techniques | Yield/Outcome |

|---|---|---|---|

| 1 | Preparation of ethyl 4-chloro-3-oxobutanoate | THF solvent, 10-40 °C, overnight stirring, silica gel purification, vacuum distillation | 71.4% yield, light yellow oil |

| 2 | Formation of α-chloro β-keto ester intermediate | Low temperature addition, 6 h stirring, ethyl acetate extraction, chromatography | Up to 95% yield, pure intermediate |

| 3 | Amino and hydroxy group introduction | Nucleophilic substitution, hydroxylation, pH adjustment | High diastereoselectivity, stereochemically defined product |

| 4 | Crystallization and drying | Isobutyl acetate/nitromethane heating, filtration, drying (spray, freeze, lyophilization) | Pure crystalline compound |

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, reacting 3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of a catalytic acid (e.g., H₂SO₄) under reflux conditions is a common approach. Yield optimization requires precise control of temperature (60–80°C) and solvent selection (e.g., anhydrous ethanol to minimize hydrolysis). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity. Variations in stoichiometry of the amino group precursor (e.g., ammonia or protected amines) can lead to byproducts, necessitating monitoring by TLC or HPLC .

Q. How can the stereochemical configuration of the compound be determined using spectroscopic and chromatographic techniques?

Methodological Answer: Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA) under isocratic conditions (hexane:isopropanol 90:10) can resolve enantiomers. Coupled with polarimetry, this confirms optical activity. For absolute configuration, single-crystal X-ray diffraction is definitive. If crystals are challenging to grow, vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) combined with DFT calculations (e.g., Gaussian software) provide reliable stereochemical assignments .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can SHELX software resolve structural ambiguities?

Methodological Answer: Crystallization may be hindered by conformational flexibility of the hydroxy and amino groups, leading to disorder. To mitigate this:

- Use slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures).

- Employ SHELXL for refinement, especially for handling twinning or partial occupancy. SHELXL’s robust least-squares algorithms and constraints for hydrogen bonding networks improve model accuracy. For macromolecular applications (if applicable), SHELXPRO interfaces with CCP4 for scaling and phasing .

Q. How do electronic effects of the 4-chloro-3-fluorophenyl substituent influence the compound’s reactivity in nucleophilic reactions?

Methodological Answer: The electron-withdrawing chloro and fluoro groups create a meta-directing effect, reducing electron density at the phenyl ring’s para position. This alters reactivity in SNAr (nucleophilic aromatic substitution) or coupling reactions. For example, in Suzuki-Miyaura cross-coupling, the substituent’s electronic profile requires optimized Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) to enhance regioselectivity. Computational studies (e.g., Mulliken charge analysis via Gaussian) predict reactive sites .

Q. How can researchers address contradictions in biological activity data across different in vitro models?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or impurity profiles. To resolve:

- Validate compound purity via LC-MS (≥98%) and NMR (integration of aromatic vs. aliphatic protons).

- Use orthogonal assays (e.g., fluorescence polarization and SPR for binding affinity).

- Apply structure-activity relationship (SAR) studies to isolate pharmacophores. For instance, replacing the 3-hydroxy group with a ketone (via oxidation) tests its role in target interaction .

Q. What strategies are effective for analyzing diastereomer formation during synthesis?

Methodological Answer: Diastereomers arise from the compound’s two stereocenters (amino and hydroxy groups). Strategies include:

- Dynamic NMR : Observe coalescence of proton signals (e.g., hydroxy protons) at varying temperatures to assess interconversion barriers.

- Marfey’s reagent : Derivatize the amino group for HPLC separation of diastereomers.

- Crystallographic twinning analysis : Use PLATON to detect twinning in X-ray data, ensuring refinement accounts for overlapping lattices .

Q. How does the compound’s logP value correlate with its membrane permeability in pharmacokinetic studies?

Methodological Answer: Experimental logP (octanol/water partition coefficient) is determined via shake-flask method with UV-Vis quantification. Compare with computational predictions (e.g., ChemAxon or ACD/Labs). For permeability, use Caco-2 cell monolayers or PAMPA assays. A logP >1.5 suggests moderate permeability, but the hydroxy group may enhance solubility via hydrogen bonding, offsetting lipophilicity. MD simulations (e.g., GROMACS) model membrane interaction dynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.